REACTION_SMILES
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[CH2:30]([Cl:31])[Cl:32].[CH3:18][O:19][c:20]1[cH:21][c:22]([CH2:23][Br:24])[cH:25][cH:26][c:27]1[O:28][CH3:29].[CH:1]([S:2][CH2:3][S:4]([CH:5]([CH3:6])[CH3:7])=[O:8])([CH3:9])[CH3:10].[H-:16].[Na+:17].[O:11]1[CH2:12][CH2:15][CH2:14][CH2:13]1>>[O:11]=[CH:12][CH2:23][c:22]1[cH:21][c:20]([O:19][CH3:18])[c:27]([O:28][CH3:29])[cH:26][cH:25]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CBr)cc1OC
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Name
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CC(C)SCS(=O)C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)SCS(=O)C(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
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product
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Smiles
|
COc1ccc(CC=O)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |